(S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol: A Chiral Intermediate for Pharmaceutical Synthesis
(S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol: A Chiral Intermediate for Pharmaceutical Synthesis
CAS Number: 133082-13-0
This in-depth technical guide provides a comprehensive overview of (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol, a chiral building block with significant potential in the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and potential applications.
Core Properties
(S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol is a chiral vicinal diol. Its stereochemistry makes it a valuable intermediate in the asymmetric synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs). The physical and chemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₉ClO₂ | [1] |
| Molecular Weight | 172.61 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
| Melting Point | 68-75 °C | [2] |
| Boiling Point | 293 °C (lit.) | [2] |
| Optical Activity | [α]₂₀/D +70° (c = 0.2 in chloroform) | N/A |
| Purity | ≥96% | [1] |
Computed Properties
| Property | Value | Source |
| XLogP3-AA | 1.3 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 2 | [3] |
| Exact Mass | 172.029107 g/mol | [3] |
| Monoisotopic Mass | 172.029107 g/mol | [3] |
| Topological Polar Surface Area | 40.5 Ų | [3] |
| Heavy Atom Count | 11 | [3] |
| Complexity | 119 | [3] |
Applications in Drug Development
Chiral diols are crucial intermediates in the synthesis of enantiomerically pure pharmaceuticals. The biological activity of a drug is often highly dependent on its stereochemistry. While direct biological studies on (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol are not extensively reported in publicly available literature, its enantiomer, (R)-1-(2-Chlorophenyl)-1,2-ethanediol, is a known key intermediate in the synthesis of (R)-eliprodil.[4][5] Eliprodil is a neuroprotective agent that has been investigated for the treatment of ischemic stroke.[4] This established role of the (R)-enantiomer underscores the potential of (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol as a chiral building block for the synthesis of other novel therapeutic agents.
The general utility of chiral vicinal diols in asymmetric synthesis allows for their conversion into a variety of other functional groups with retention of stereochemical integrity, making them versatile starting materials for drug discovery programs.
Experimental Protocols
The most prominent and efficient method for the enantioselective synthesis of chiral diols from prochiral olefins is the Sharpless Asymmetric Dihydroxylation. This method allows for the predictable synthesis of either the (R) or (S) enantiomer by selecting the appropriate chiral ligand.
Sharpless Asymmetric Dihydroxylation for the Synthesis of (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol
This protocol is a generalized procedure based on the principles of the Sharpless Asymmetric Dihydroxylation for the synthesis of the target molecule from 2-chlorostyrene.
Materials:
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2-chlorostyrene
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AD-mix-α
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tert-butanol
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Water
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Methanesulfonamide (CH₃SO₂NH₂)
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Sodium sulfite (Na₂SO₃)
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Ethyl acetate
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Magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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A mixture of tert-butanol and water (1:1 v/v) is prepared and cooled to 0 °C.
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AD-mix-α is added to the cooled solvent mixture with vigorous stirring. AD-mix-α contains the osmium catalyst, the chiral ligand ((DHQ)₂-PHAL), a re-oxidant (potassium ferricyanide), and a base (potassium carbonate).
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Methanesulfonamide is added to the mixture.
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2-chlorostyrene is added to the reaction mixture at 0 °C.
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The reaction is stirred vigorously at 0 °C and the progress is monitored by thin-layer chromatography (TLC).
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Upon completion of the reaction, the mixture is quenched by the addition of sodium sulfite and stirred for one hour.
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The layers are separated, and the aqueous layer is extracted with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
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The solvent is removed under reduced pressure to yield the crude product.
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The crude product is purified by flash column chromatography on silica gel to afford pure (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol.
Logical Workflow for Sharpless Asymmetric Dihydroxylation
Caption: Workflow for the synthesis of (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol.
Signaling Pathways and Biological Activity
Currently, there is a lack of specific studies detailing the direct biological activity or the modulation of specific signaling pathways by (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol in the public domain. The primary significance of this molecule in a biological context is as a chiral precursor for more complex, biologically active molecules.
The synthesis of a specific enantiomer of a drug is critical as different enantiomers can have vastly different pharmacological and toxicological profiles. The use of (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol allows for the precise construction of a stereocenter, which is a fundamental aspect of modern drug design and development.
Logical Relationship in Chiral Drug Synthesis
Caption: Role of a chiral intermediate in targeted drug therapy.
Conclusion
(S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol is a valuable chiral building block for the synthesis of enantiomerically pure compounds. While its own biological activity is not well-documented, its utility as a precursor in drug discovery is significant, as exemplified by the role of its enantiomer in the synthesis of a neuroprotective agent. The Sharpless Asymmetric Dihydroxylation provides a reliable and efficient method for its preparation, enabling access to this important chiral intermediate for further chemical exploration and the development of novel therapeutics.
References
- 1. (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol (96%) - Amerigo Scientific [amerigoscientific.com]
- 2. (1S)-1-(2-CHLOROPHENYL)ETHANE-1,2-DIOL | 133082-13-0 [chemicalbook.com]
- 3. 1-(2-Chlorophenyl)ethane-1,2-diol | C8H9ClO2 | CID 101026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
